2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Propriétés
IUPAC Name |
2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHOCBYNLDZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization and Chlorination Route Starting from 1,3-Dihydroxy-5-aminobenzene Derivatives
A patented industrially viable method involves the cyclization of 1,3-dihydroxy-5-aminobenzene (1,3-dihydroxyl-5-amino aniline) with monochloroacetaldehyde, followed by chlorination to introduce chlorine atoms at specific positions, yielding 2,4,7-trichloro derivatives of pyrrolopyrimidines.
Cyclization: 1,3-dihydroxy-5-aminobenzene reacts with monochloroacetaldehyde in the presence of alkali (e.g., sodium acetate) and a catalyst such as potassium iodide in a solvent mixture of tetrahydrofuran (THF) and water (1:1 ratio). Reaction conditions range from 0°C to 100°C, typically for 24 hours.
Workup: After reaction completion, the mixture is basified (pH ~11) using sodium hydroxide, extracted with ethyl acetate, washed, dried, and recrystallized to obtain the intermediate compound with good yield (~85%).
Chlorination: The intermediate undergoes chlorination using reagents such as phosphorus oxychloride, sulfur oxychloride, oxalyl chloride, or dichlorophenyl oxygen phosphorus. The reaction is conducted at elevated temperatures (25°C to 250°C, commonly around 180°C) for several hours (0.5 to 72 hours, typically 4 hours) in the presence of organic bases like diisopropylethylamine to afford the trichlorinated pyrrolopyrimidine.
High overall yield and purity.
Avoidance of column chromatography, facilitating industrial scalability.
Use of relatively inexpensive and readily available starting materials.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 1,3-dihydroxy-5-aminobenzene, monochloroacetaldehyde, sodium acetate, KI, THF/H2O (1:1), 0–100°C, 24 h | ~85 | Catalyst KI enhances reactivity |
| Chlorination | Phosphorus oxychloride, diisopropylethylamine, 180°C, 4 h | Not specified | High selectivity for chlorination |
This method is described in detail in patent CN102977104A and is suitable for industrial production due to its operational simplicity and cost-effectiveness.
Analytical Data and Research Findings
| Parameter | Data for this compound |
|---|---|
| Molecular Formula | C6H2Cl3N3 |
| Molecular Weight | 222.5 g/mol |
| CAS Number | 1923177-10-9 |
| Structural Features | Pyrrolopyrimidine core with chlorine at positions 2,4,7 |
| Purification Methods | Recrystallization; column chromatography avoided in industrial synthesis |
| Yield (Cyclization Step) | ~85% |
| Chlorination Conditions | 25–250°C, 0.5–72 h, phosphorus oxychloride preferred |
| Catalysts/Additives | Potassium iodide (cyclization), diisopropylethylamine (chlorination) |
The compound exhibits potential biological activities typical of pyrrolopyrimidines, such as kinase inhibition, though specific bioactivity data for the trichlorinated derivative are limited.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can yield compounds such as this compound-5,6-dione.
Reduction: Reduction reactions can produce this compound derivatives with reduced oxidation states.
Substitution: Substitution reactions can result in the formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Anticancer Drug Development
Mechanism of Action
Research indicates that 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine exhibits notable antiproliferative activity against various cancer cell lines. It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in sensitive cancer cells. The effective concentration (EC50) values for this compound range from 0.014 to 14.5 µM depending on the specific cancer type targeted .
Case Studies
- Leukemia : In studies involving L1210 leukemia cells, this compound demonstrated cytotoxicity with an IC50 value of approximately 6.0 µM. This suggests its potential as a lead compound for further development in leukemia treatment .
- Pancreatic Cancer : The compound showed promising results against MIA Pa-Ca-2 pancreatic cancer cells, indicating broad-spectrum antiproliferative properties across multiple cancer types .
Pharmacokinetics and Toxicity
Pharmacokinetic Profile
Studies have shown that the compound is rapidly metabolized in vivo, with a plasma half-life ranging from 30 to 32.7 minutes. This rapid metabolism may limit its effectiveness; however, modifications to its structure (such as N5 substitutions) have been explored to enhance its pharmacokinetic profile while reducing toxicity .
Toxicity Studies
Maximum tolerated doses (MTD) in mouse models ranged from 5 to 40 mg/kg, indicating a relatively high toxicity profile compared to existing chemotherapeutics like paclitaxel and docetaxel. However, ongoing research aims to develop derivatives with improved safety profiles without compromising efficacy .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical pathways involving chlorination and cyclization of precursor compounds. Recent advancements have focused on optimizing synthesis methods to improve yield and reduce costs for industrial applications .
Potential Beyond Oncology
While the primary focus has been on anticancer applications, there is emerging interest in exploring the compound's utility in other therapeutic areas:
- Pain Management : Derivatives of pyrrolo[3,2-d]pyrimidines have been investigated as potential antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a role in pain and inflammation management .
- Immunomodulation : Other analogues have been evaluated for their effects on immune responses, potentially offering new avenues for treating autoimmune conditions or enhancing vaccine efficacy .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Anticancer Research | Inhibits proliferation of various cancer cell lines | EC50 values: 0.014 - 14.5 µM; effective against leukemia and pancreatic cancer |
| Pharmacokinetics | Rapid metabolism with half-life ~30 minutes | MTD: 5 - 40 mg/kg; modifications needed for reduced toxicity |
| Pain Management | Potential TRPA1 channel antagonists | Promising results in managing pain and inflammation |
| Immunomodulation | Effects on immune response | Potential for treating autoimmune diseases |
Mécanisme D'action
The mechanism by which 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the derivative and the biological system under study.
Comparaison Avec Des Composés Similaires
Data Table: Key Properties of Comparable Compounds
Activité Biologique
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C6H2Cl3N3
- CAS Number : 1923177-10-9
- Molecular Weight : 220.45 g/mol
Research indicates that pyrrolo[3,2-d]pyrimidines, including 2,4,7-trichloro derivatives, interact with various biological targets:
- Inhibition of Kinases : These compounds have shown potential as inhibitors of several kinases involved in cell signaling pathways. For instance, they are known to inhibit dihydrofolate reductase (DHFR) and various receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR .
- Antiproliferative Activity : Studies have demonstrated that halogenated pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative effects across different cancer cell lines. The compounds induce cell cycle arrest primarily in the G2/M phase, leading to apoptosis in sensitive cell lines .
- Targeting Malaria and Other Infectious Diseases : Some derivatives have been designed to target Plasmodium falciparum calcium-dependent protein kinase (PfCDPK), showing promising inhibitory activity against malaria parasites .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound and related compounds:
- Cell Line Studies : In vitro assays have shown that this compound exhibits IC50 values ranging from 0.014 to 14.5 μM against various cancer cell lines. Notably, it demonstrated a cytotoxicity of approximately 6.0 μM against L1210 leukemia cells .
- Mechanism Insights : The mechanism of action involves DNA damage and disruption of mitotic processes in cancer cells. Pharmacokinetic studies indicate a rapid metabolism with a plasma half-life around 32.7 minutes .
Inhibition of Kinases
Research has highlighted the compound's role as an inhibitor of key kinases:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| This compound | VEGFR-2 | 0.83 |
| Other derivatives | EGFR | 0.32 |
| Selected derivatives | PfCDPK4 | 0.210–0.530 |
These findings suggest that modifications to the pyrrolo[3,2-d]pyrimidine scaffold can enhance selectivity and potency against specific targets.
Case Studies
- Cancer Treatment : A study demonstrated the efficacy of a series of halogenated pyrrolo[3,2-d]pyrimidines in treating triple-negative breast cancer models. The compounds showed significant tumor growth inhibition compared to control groups in mouse models .
- Malaria Inhibition : Another investigation focused on the use of pyrrolo[3,2-d]pyrimidines as potential treatments for malaria by inhibiting PfCDPKs. The results indicated effective inhibition rates that could lead to new therapeutic strategies against malaria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves halogenation of the pyrrolo[3,2-d]pyrimidine core. For example, a solution-phase synthesis using NaH and SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in DMF under controlled heating (e.g., 60°C for 18 hours) can yield halogenated derivatives. Intermediates are purified via column chromatography (e.g., hexane/ethyl acetate gradients) and characterized using , , and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for confirming regioselectivity and stereochemistry, as demonstrated in studies of analogous compounds .
Q. How can the reactivity of the 2,4,7-trichloro substituents be exploited for functionalization?
- Methodological Answer : The chlorine atoms at positions 2, 4, and 7 exhibit distinct reactivity due to electronic and steric effects. For instance:
- Position 2 : Susceptible to nucleophilic aromatic substitution (SNAr) with amines or alkoxides in polar aprotic solvents (e.g., DMF, THF) at 80–120°C.
- Position 4 : More reactive toward Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids.
- Position 7 : Requires harsher conditions (e.g., microwave-assisted reactions) for substitution.
Systematic optimization of temperature, catalyst loading, and solvent polarity is essential to avoid cross-reactivity .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phases.
- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) for absolute configuration (mean C–C bond deviation < 0.005 Å, R factor < 0.06) .
- Spectroscopy : chemical shifts for aromatic protons (δ 8.5–9.5 ppm) and for carbonyl/carbonitrile groups (δ 160–180 ppm) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as kinases or TLR7?
- Methodological Answer : The compound’s planar structure and electron-deficient core enable interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR2). For TLR7 agonism, molecular docking studies (e.g., AutoDock Vina) predict binding to the hydrophobic cleft of TLR7’s leucine-rich repeat domain. Biochemical assays (e.g., ELISA for IFN-α secretion in THP-1 cells) quantify activity. SAR studies show that replacing chlorine with bulkier groups (e.g., ethyl, aryl) modulates selectivity .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use QikProp or SwissADME to calculate logP (<3 for solubility), PSA (<90 Ų for membrane permeability), and CYP450 inhibition profiles.
- Dynamics Simulations : MD simulations (e.g., GROMACS) assess stability in lipid bilayers or binding pockets over 100 ns trajectories.
- Electrostatic Potential Maps : DFT calculations (e.g., Gaussian 09) identify electron-deficient regions for targeted functionalization .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Methodological Answer : Contradictions often arise from assay conditions or substituent effects. For example:
- Kinase Inhibition : Confirm activity via orthogonal assays (e.g., radiometric vs. fluorescence-based).
- Substituent Impact : Compare 5-ethyl vs. 5-methyl analogs in cellular proliferation assays (e.g., MTT in HeLa cells).
- Meta-Analysis : Use PubChem BioAssay data (AID 1259401) to validate trends across independent studies .
Q. How can regioselectivity challenges in trisubstituted derivatives be addressed?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Introduce temporary protecting groups (e.g., SEM, BOC) to block specific positions during synthesis.
- Catalytic Systems : Pd-catalyzed C–H activation with directing groups (e.g., pyridine, amides) for selective functionalization.
- Microwave Assistance : Accelerate reactions to minimize side products (e.g., 150°C, 30 minutes for Suzuki couplings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
